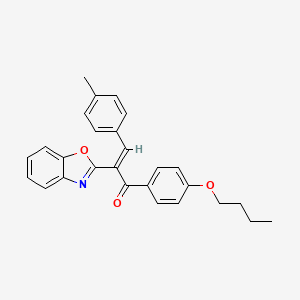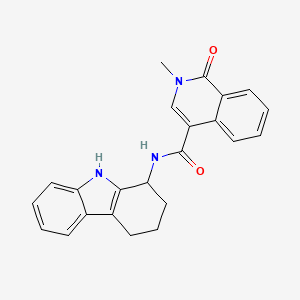
N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is an organic compound characterized by a benzamide core substituted with a benzyl group, a methyl group, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions. Benzyl chloride and methyl iodide are common reagents used for these steps.
Amide Bond Formation: The final step involves the formation of the amide bond between the tetrazole-substituted benzene and the benzyl-methyl amine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the amide bond or the tetrazole ring. Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: The aromatic ring and the tetrazole ring can undergo electrophilic and nucleophilic substitution reactions. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like iron(III) chloride.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Amine derivatives or reduced tetrazole rings.
Substitution: Halogenated or nitrated benzamide derivatives.
科学研究应用
Chemistry
In chemistry, N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of tetrazole derivatives.
Medicine
Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological receptors, making it a candidate for further investigation in drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
N-benzyl-N-methylbenzamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
N-benzyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Similar structure but without the methyl group on the nitrogen, which can affect its pharmacokinetic properties.
N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Lacks the benzyl group, potentially reducing its lipophilicity and membrane permeability.
Uniqueness
N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both benzyl and methyl groups along with the tetrazole ring. This combination provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H17N5O |
|---|---|
分子量 |
307.35 g/mol |
IUPAC 名称 |
N-benzyl-N-methyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-18-19-20-22(13)16-10-6-9-15(11-16)17(23)21(2)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 |
InChI 键 |
KNGINPYZWULIBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N(C)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12160798.png)
![4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B12160800.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B12160804.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12160807.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160819.png)
![3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12160823.png)
![Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B12160824.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160828.png)

![2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12160849.png)
![5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12160854.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160860.png)
